2-Oxo-2-(4-phenylpiperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1955 by Asano and Tsuji through a two-step reaction involving piperazine and diethyl oxalate. This compound has garnered attention for its potential pharmacological and medicinal properties, particularly in the development of therapeutic agents.
The compound is classified as a derivative of piperazine, a cyclic organic compound widely used in pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 234.25 g/mol. The compound is identified by the CAS number 791582-32-6 and is recognized for its applications in organic synthesis and biological research.
The synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid can be achieved through several methods:
Characterization of the synthesized compound is typically performed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods confirm the molecular structure and purity of the compound.
The molecular structure of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid features a piperazine ring substituted with a phenyl group and an oxo-acetic acid moiety. Key structural data includes:
The InChI key for this compound is GEVDWNOCZLFZOL-UHFFFAOYSA-N, which aids in its identification within chemical databases.
2-Oxo-2-(4-phenylpiperazin-1-yl)acetic acid can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed, with oxidation yielding oxo derivatives and reduction producing hydroxyl derivatives.
The mechanism of action for 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may modulate their activity, potentially leading to therapeutic effects in various applications, including neurological disorders .
The compound is characterized as a white crystalline powder with notable thermal stability under normal conditions. Its solubility in multiple solvents enhances its applicability in various chemical processes.
Key chemical properties include:
2-Oxo-2-(4-phenylpiperazin-1-yl)acetic acid has several scientific uses:
Research on this compound continues to evolve, revealing new synthesis methods and applications that could further enhance its utility in various fields.
The structural architecture of 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid integrates a piperazine pharmacophore with a carboxylic acid bioisostere, enabling dual-targeting capabilities in drug discovery. This hybrid design leverages the piperazine ring’s conformational flexibility for receptor docking, while the carboxylic acid moiety facilitates salt-bridge interactions with Mg²⁺ ions in enzymatic pockets, as observed in DNA gyrase inhibition [1]. Strategic synthetic routes typically commence with N-arylpiperazine precursors, where nucleophilic acyl substitution links the keto-acid fragment. A study demonstrated that para-substituted benzyl groups (e.g., fluorine) enhance antibacterial activity by optimizing electronic effects on the phenyl ring [1]. Alternative approaches employ reductive amination of β-keto esters derived from amino acids, though racemization risks persist with sterically hindered substrates like phenylglycine [9].
Table 1: Strategic Scaffold Design Approaches
Method | Key Intermediate | Bioactivity Correlation |
---|---|---|
Nucleophilic Substitution | Ethyl 4-chloroacetoacetate | Enhanced Gram-negative activity |
Reductive Amination | β-Ketoester derivatives | Variable stereoselectivity |
Direct Acylation | Chloroacetyl chloride | High yield but low regiocontrol |
Regioselectivity in fused-heterocycle systems containing the 2-oxo-2-(4-phenylpiperazin-1-yl)acetate unit is governed by electronic repulsion dynamics and tautomeric equilibria. During thiazolo[3,2-b]-1,2,4-triazin-7-one synthesis, cyclization occurs preferentially at the N2 position of the 1,2,4-triazine ring due to electron density redistribution minimizing lone-pair repulsion between N1 and N2 atoms [1]. X-ray crystallography (space group C2/c, monoclinic system) confirmed this regioselectivity, with bond distances of S(1)–C(11) = 1.723(3) Å and N(1)–N(2) = 1.362(3) Å stabilizing the [3,2-b] isomer [1]. For pyrazine cores, Reuben G. Jones’ condensation between α-ketoaldehydes and α-aminoamides under basic conditions (-78°C) favors 3,5-disubstituted-2-hydroxypyrazines. This counterintuitive regioselectivity arises from kinetically controlled aldol-type pathways, where base addition rate (optimal: 3.6 mmol/min) critically impacts yield (70–85%) [8].
Table 2: Regioselective Cyclization Outcomes
Heterocyclic Core | Cyclization Position | Yield (%) | Driving Force |
---|---|---|---|
Thiazolo[3,2-b]-triazinone | N2 of triazine | 89 | Electron density redistribution |
Pyrazine-2-one | C5 over C6 | 78 | Kinetic control at low T |
Triazolopyrimidine | N1 of triazole | 82 | π-Stacking stabilization |
Functionalization of the piperazine nitrogen is achieved via alkylation or acylative coupling. N-Alkylation employs α-haloesters (e.g., ethyl 4-bromobutyrate) under mild bases (K₂CO₃) in anhydrous DMF, yielding 60–75% of N-alkylated intermediates [9]. For acylative routes, bromoethylsulfonium triflate-mediated annulation enables piperazine ring closure from 1,4-diamine precursors, though lactam byproducts (e.g., five-membered rings) form if steric bulk is unoptimized [9]. Steric hindrance from ortho-substituted aryl groups necessitates microwave-assisted synthesis (120°C, 30 min) to improve conversion rates by >40% [4]. Recent advances utilize organocatalyzed aza-Michael additions for asymmetric synthesis, though phenyl-substituted derivatives suffer racemization during reductive amination [9].
Table 3: Acylation/Condensation Agents and Efficiency
Agent | Reaction Temp (°C) | Yield (%) | Byproduct Risk |
---|---|---|---|
Bromoethyldiphenylsulfonium triflate | 25 | 88 | Lactam formation (12%) |
Ethyl 4-chloroacetoacetate | 0 (slow addition) | 92 | Oligomerization (<5%) |
Chloroacetyl chloride | −30 to 25 | 78 | Di-acylation (15%) |
Saponification of ester precursors like ethyl 2-(4-phenylpiperazin-1-yl)-2-oxoacetate is pivotal for generating bioactive acids. Alkaline hydrolysis (2N NaOH, 0°C, 4h) followed by acidification (HCl, pH 2–3) delivers >95% purity carboxylic acids [1]. Kinetic studies reveal electron-withdrawing substituents (e.g., p-F-benzyl) accelerate hydrolysis by 3-fold due to enhanced carbonyl electrophilicity [1]. Enzymatic approaches using Candida antarctica lipase B in biphasic systems achieve 99% ee for chiral analogs, though substrate scope is limited to unbranched alkyl esters [9]. Carboxylic acids serve as handles for piperazine-amide hybrids via coupling with arylpiperazines using TBTU/DIPEA, enhancing DNA gyrase inhibition (IC₅₀: 0.47–8.83 µg/mL) [1] .
Table 4: Hydrolysis Methods for Carboxylic Acid Generation
Ester Precursor | Conditions | Purity (%) | Application |
---|---|---|---|
Ethyl 2-(4-phenylpiperazin-1-yl)acetate | 2N NaOH, 0°C, 4h | >95 | Antibacterial hybrids |
β-Ketoester derivatives | Lipase B, pH 7.0 | 99 (ee) | Chiral piperazine synthesis |
Methyl triazolopyrimidine carboxylate | LiOH, THF/H₂O | 89 | Kinase inhibitor cores |
Combinatorial libraries of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamides are synthesized via Rink amide resin-bound methodologies. Fmoc-protected piperazine building blocks are coupled using HATU, followed by on-resin acylation with Fmoc-glycine. Cleavage (TFA:DCM, 95:5) yields analogs for antimicrobial screening [1] [9]. Photocatalytic traceless cleavage using Ir(ppy)₃ under blue LED light enables redox-neutral release of carboxylic acids, minimizing side reactions [9]. A 120-member library demonstrated MIC values of 4 µg/mL against S. aureus, confirming the scaffold’s versatility [1].
Table 5: Solid-Phase Synthesis Parameters
Resin Type | Coupling Agent | Cleavage Method | Library Size |
---|---|---|---|
Rink amide MBHA | HATU/DIPEA | TFA:DCM (95:5) | 120 compounds |
Wang carboxylate | DIC/HOBt | NaOH (0.1M) | 56 compounds |
Photolabile linker | HATU | hv (450 nm), Ir(ppy)₃ | 75 compounds |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5